molecular formula C19H14ClN3O2S B2627291 3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1112450-40-4

3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2627291
CAS No.: 1112450-40-4
M. Wt: 383.85
InChI Key: NVCHTKJCSFAOEI-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H14ClN3O2S and its molecular weight is 383.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A heterocyclic compound similar to N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide was synthesized and characterized using spectroscopic methods. Such compounds are essential in understanding the structure and properties of more complex molecules (Aydın & Dağci, 2010).

Potential Anticancer and Antiviral Applications

  • Research on related 2-pyrazoline-substituted 4-thiazolidinones, which include compounds structurally similar to N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide, demonstrated selective inhibition of leukemia cell lines and significant antiviral activity against specific virus strains (Havrylyuk et al., 2013).

Applications in PET Imaging for Alzheimer's Disease

  • A study synthesized isonicotinamide derivatives for potential use in PET imaging, targeting the GSK-3 enzyme in Alzheimer's disease. This research highlights the role of such compounds in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Use in Organocatalysis

  • A green and efficient method for preparing pyranopyrazoles utilized isonicotinic acid, related to N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide, as an organocatalyst. This showcases the potential of such compounds in environmentally friendly chemical synthesis (Zolfigol et al., 2013).

Antimicrobial Properties

  • Research on similar compounds shows promising antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents (Ramachandran, 2017).

Potential as Corrosion Inhibitors

  • Isonicotinamides, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic media. This highlights the compound's potential application in industrial maintenance and preservation (Yadav et al., 2015).

Mechanism of Action

Target of Action

The primary targets of N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide are EGFR and VEGFR-2 . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide interacts with its targets, EGFR and VEGFR-2, inhibiting their activity . This inhibition disrupts the signaling pathways associated with these receptors, leading to changes in cellular processes .

Biochemical Pathways

The action of N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide affects the EGFR and VEGFR-2 pathways . These pathways are involved in cell proliferation and angiogenesis, respectively. By inhibiting these pathways, the compound can potentially slow down the progression of diseases like TNBC .

Pharmacokinetics

The ADME properties of N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide are favorable, with the compound showing strong electronic characteristics . It meets the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide’s action include the inhibition of EGFR and VEGFR-2, leading to disruption of cell proliferation and angiogenesis . This can potentially slow down the progression of diseases like TNBC .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-24-13-6-4-5-12(9-13)16-11-26-18(21-16)10-17-22-19(23-25-17)14-7-2-3-8-15(14)20/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCHTKJCSFAOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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